1-tert-Butyl 5-methyl 3-bromo-1H-indazole-1,5-dicarboxylate
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Overview
Description
1-tert-Butyl 5-methyl 3-bromo-1H-indazole-1,5-dicarboxylate is a synthetic organic compound belonging to the indazole family Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring
Preparation Methods
The synthesis of 1-tert-Butyl 5-methyl 3-bromo-1H-indazole-1,5-dicarboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-bromo-1-methylbenzene with tert-butyl isocyanide in the presence of a base can yield the desired indazole derivative . Industrial production methods may involve optimized reaction conditions, such as the use of catalysts and solvents, to enhance yield and purity.
Chemical Reactions Analysis
1-tert-Butyl 5-methyl 3-bromo-1H-indazole-1,5-dicarboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can participate in redox reactions, leading to the formation of different oxidation states.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form complex structures.
Common reagents used in these reactions include bases, oxidizing agents, and coupling catalysts. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-tert-Butyl 5-methyl 3-bromo-1H-indazole-1,5-dicarboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biological pathways and enzyme interactions.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-tert-Butyl 5-methyl 3-bromo-1H-indazole-1,5-dicarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
1-tert-Butyl 5-methyl 3-bromo-1H-indazole-1,5-dicarboxylate can be compared with other indazole derivatives, such as:
- 1-tert-Butyl 5-ethyl 3-bromo-1H-indazole-1,5-dicarboxylate
- 5-Bromo-1-methyl-1H-indazole
- tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate
These compounds share similar structural features but differ in their substituents, leading to variations in their chemical properties and applications.
Properties
Molecular Formula |
C14H15BrN2O4 |
---|---|
Molecular Weight |
355.18 g/mol |
IUPAC Name |
1-O-tert-butyl 5-O-methyl 3-bromoindazole-1,5-dicarboxylate |
InChI |
InChI=1S/C14H15BrN2O4/c1-14(2,3)21-13(19)17-10-6-5-8(12(18)20-4)7-9(10)11(15)16-17/h5-7H,1-4H3 |
InChI Key |
AIGUOBNVQXRKPE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=C(C=C(C=C2)C(=O)OC)C(=N1)Br |
Origin of Product |
United States |
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